

Live-Cell Imaging with ATTO 590: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine family, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} These properties make it a versatile tool for various fluorescence microscopy applications, including live-cell imaging, flow cytometry (FACS), and super-resolution microscopy techniques such as STED, PALM, and dSTORM.^{[1][2][3]} Its excitation and emission in the orange-red region of the spectrum helps to reduce autofluorescence from cellular components, thereby improving the signal-to-noise ratio.^{[4][5]} This document provides detailed protocols and application notes for utilizing **ATTO 590** in live-cell imaging experiments.

Properties of ATTO 590

A comprehensive understanding of the spectral and physical properties of **ATTO 590** is crucial for designing and optimizing live-cell imaging experiments.

Spectroscopic Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 - 594 nm	[3][6][7]
Emission Maximum (λ_{em})	622 - 624 nm	[3][6][7]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][3][6]
Fluorescence Quantum Yield (Φ)	~80%	[1]
Fluorescence Lifetime (τ)	~3.7 ns	[1]

Physicochemical Properties

Property	Description	Reference
Chemical Class	Rhodamine	[2]
Hydrophilicity	Moderately hydrophilic	[1][2]
Available Forms	NHS ester, Maleimide, Carboxy, Azide, Biotin, and oligonucleotide conjugates	[3][6][7][8]

Experimental Protocols

This section provides detailed protocols for labeling and imaging live cells using **ATTO 590**. The choice of protocol will depend on the specific application and the form of the **ATTO 590** dye being used.

Labeling Live Cells with ATTO 590 NHS Ester

ATTO 590 N-hydroxysuccinimidyl (NHS) ester is a reactive form of the dye that can be used to label primary amines on proteins. While traditionally used for in vitro conjugation, it can also be used for labeling live cells, particularly for visualizing mitochondria and cell surface proteins.[9] [10]

Materials:

- **ATTO 590** NHS ester (dissolved in anhydrous DMSO to a stock concentration of 1-10 mM)

- Live cells cultured on glass-bottom dishes or chamber slides
- Phenol red-free cell culture medium (e.g., DMEM, FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Preparation:
 - Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
 - On the day of the experiment, remove the culture medium.
- Dye Preparation:
 - Prepare a fresh working solution of **ATTO 590** NHS ester by diluting the stock solution in phenol red-free medium. A final concentration of 1.5 µM is a good starting point for mitochondrial labeling in U2OS cells.[\[10\]](#)[\[11\]](#) The optimal concentration may vary depending on the cell type and target and should be determined empirically.
- Cell Staining:
 - Add the **ATTO 590** working solution to the cells.
 - Incubate for 30 minutes at 20°C for mitochondrial staining.[\[10\]](#)[\[11\]](#) For labeling cell surface proteins, incubation can be performed at 4°C or on ice to minimize endocytosis. Incubation at 37°C may lead to internalization of the dye.[\[10\]](#)
- Washing:
 - Remove the staining solution and wash the cells three times with warm (37°C) phenol red-free medium or PBS to remove unbound dye.
- Imaging:

- Add fresh, pre-warmed phenol red-free medium to the cells.
- Proceed with imaging on a fluorescence microscope equipped with appropriate filters for **ATTO 590** (e.g., excitation: 561 nm laser; emission: 575-625 nm).

Imaging ATTO 590-Conjugated Antibodies in Live Cells

For specific labeling of cellular targets, **ATTO 590** can be conjugated to antibodies. This is particularly useful for labeling cell surface receptors or other extracellular targets.

Protocol for Antibody Conjugation (using NHS ester):

- Antibody Preparation:
 - Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4). The optimal antibody concentration is typically 2-10 mg/mL.[\[7\]](#)[\[8\]](#)
 - Adjust the pH of the antibody solution to 8.2 - 8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).[\[7\]](#)
- Dye Preparation:
 - Dissolve **ATTO 590** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[\[7\]](#)
- Conjugation Reaction:
 - Add a 5-10 fold molar excess of the reactive dye to the antibody solution.
 - Incubate for 1 hour at room temperature with gentle shaking, protected from light.[\[7\]](#)
- Purification:
 - Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[\[7\]](#)
- Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.

Live-Cell Imaging with **ATTO 590**-Conjugated Antibodies:

- Cell Preparation:
 - Plate cells on imaging-suitable vessels.
- Antibody Incubation:
 - Dilute the **ATTO 590**-conjugated antibody to the desired working concentration in a suitable buffer or medium.
 - Incubate with the live cells for a predetermined time (e.g., 30-60 minutes) at 4°C or on ice to prevent internalization if targeting cell surface proteins.
- Washing:
 - Gently wash the cells 2-3 times with cold PBS or medium to remove unbound antibody.
- Imaging:
 - Image the cells immediately in a suitable live-cell imaging solution.

Data Presentation

Quantitative Imaging Parameters

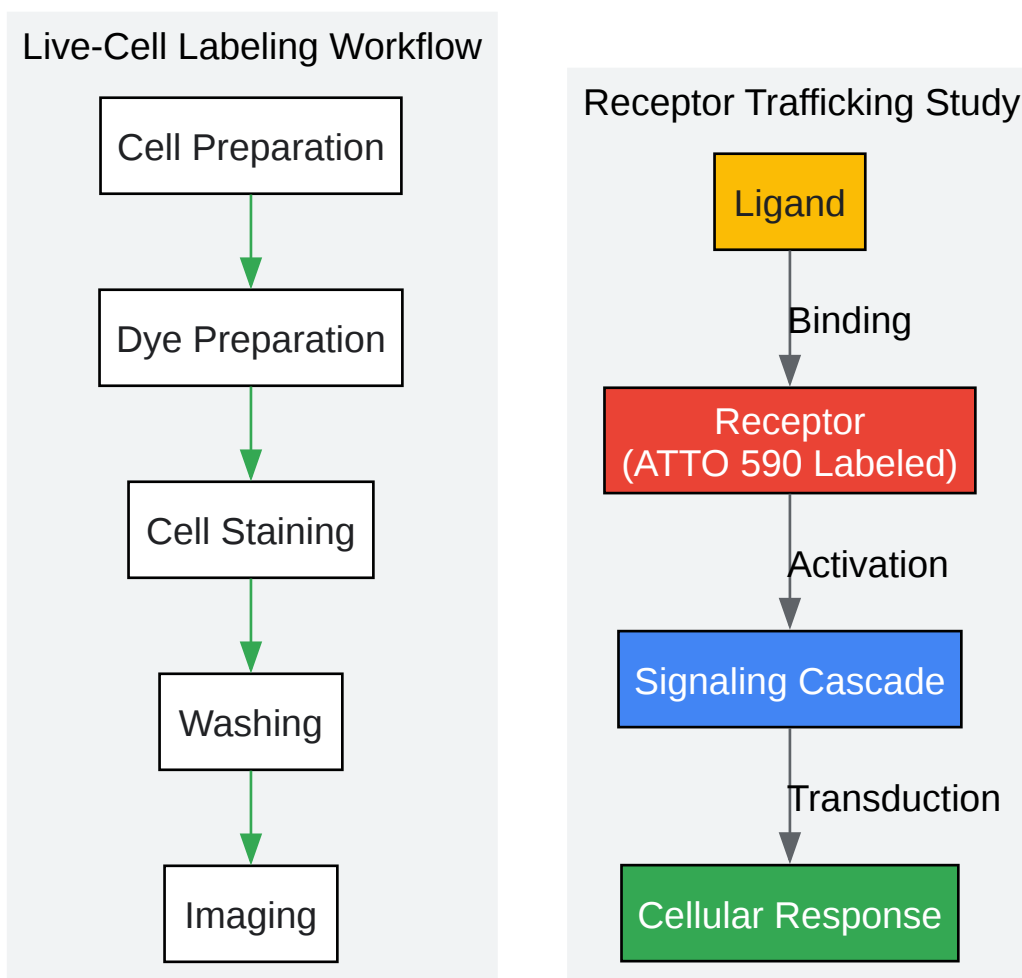
Parameter	Recommended Value/Range	Notes
ATTO 590 NHS Ester Concentration	1.5 - 15 μ M	Optimal concentration is cell-type dependent and should be determined empirically. [10]
Incubation Time	30 minutes	Can be adjusted based on experimental needs. [10]
Incubation Temperature	20°C for mitochondrial labeling, 4°C for surface labeling	Temperature affects dye uptake and localization. [10]
Excitation Wavelength	561 nm or 594 nm laser line	To minimize phototoxicity and photobleaching.
Emission Filter	575 - 625 nm bandpass	
Laser Power	As low as possible to achieve a good signal-to-noise ratio	
Exposure Time	Minimize to reduce phototoxicity	

Cytotoxicity and Photostability

Parameter	Observation	Reference
Cytotoxicity	An MTS assay showed that cell viability remains high after incubation with 1.5 μ M of ATTO 590 for 30 minutes.	[10]
Photostability	ATTO 590 exhibits good photostability, making it suitable for time-lapse and super-resolution imaging.	[1] [12]

Mandatory Visualizations

Experimental Workflow for Live-Cell Labeling



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References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]
- 3. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. Atto Dyes for Superior Fluorescent Imaging [merckmillipore.com]

- 5. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 6. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
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